![molecular formula C16H18N4O3 B2936124 3-(3,4-dimethoxyphenyl)-5-(3-isopropyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole CAS No. 1192572-12-5](/img/structure/B2936124.png)
3-(3,4-dimethoxyphenyl)-5-(3-isopropyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole
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Description
3-(3,4-dimethoxyphenyl)-5-(3-isopropyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential in various research applications. This compound is a member of the oxadiazole family and has been synthesized using various methods.
Scientific Research Applications
Antimicrobial and Anti-Proliferative Activities
Research on 1,3,4-Oxadiazole derivatives, including structures similar to the mentioned compound, has demonstrated significant antimicrobial and anti-proliferative activities. The study by Al-Wahaibi et al. (2021) found that certain N-Mannich bases of 1,3,4-oxadiazole derivatives exhibit potent in vitro inhibitory activity against pathogenic Gram-positive and Gram-negative bacteria, as well as against the yeast-like fungus Candida albicans. Moreover, these compounds displayed broad-spectrum antibacterial activities and showed optimum anti-proliferative activity against various human cancer cell lines, including prostate cancer, colorectal cancer, and breast cancer (Al-Wahaibi et al., 2021).
Photophysical Properties
The photophysical properties of pyrazoline derivatives, which share structural similarities with the compound , have been explored in research. A study by Şenol et al. (2020) synthesized pyrazoline derivatives and investigated the effects of solvent structure and polarity on their absorption and fluorescence properties. The findings indicated that solvent polarity significantly affects the photophysical properties of these molecules, exhibiting positive solvatochromism behavior. This research contributes to the understanding of how these compounds interact with their environment at a molecular level and their potential application in photophysical studies (Şenol et al., 2020).
Antitubercular Activity
The effectiveness of oxadiazole and pyrazole derivatives against tuberculosis has been evaluated, highlighting their potential as antitubercular agents. A study demonstrated that certain oxadiazole derivatives exhibit pronounced activity against Mycobacterium tuberculosis, with some compounds showing more potent activity than standard antitubercular drugs. This suggests the potential of these compounds in developing new antitubercular therapies (El-Azab et al., 2018).
properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-5-(5-propan-2-yl-1H-pyrazol-3-yl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3/c1-9(2)11-8-12(19-18-11)16-17-15(20-23-16)10-5-6-13(21-3)14(7-10)22-4/h5-9H,1-4H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJBTVJJMLFNODD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NN1)C2=NC(=NO2)C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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